molecular formula C23H17BrClN3O2S B12033252 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B12033252
M. Wt: 514.8 g/mol
InChI Key: PSOLAEWFNDQQFE-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a bromophenyl group, and a sulfanyl linkage, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the quinazolinone core, bromination, and subsequent sulfanyl and acetamide modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the bromophenyl group, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety .

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The bromophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H17BrClN3O2S

Molecular Weight

514.8 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H17BrClN3O2S/c1-14-18(25)6-4-8-19(14)26-21(29)13-31-23-27-20-7-3-2-5-17(20)22(30)28(23)16-11-9-15(24)10-12-16/h2-12H,13H2,1H3,(H,26,29)

InChI Key

PSOLAEWFNDQQFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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